molecular formula C₂₄H₂₈N₂O₄ B1146036 Desfluoro Iloperidone (Impurity) CAS No. 133454-46-3

Desfluoro Iloperidone (Impurity)

Cat. No.: B1146036
CAS No.: 133454-46-3
M. Wt: 408.49
InChI Key:
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Description

Mechanism of Action

Target of Action

Desfluoro Iloperidone, also known as 1-[4-[3-[4-(1,2-Benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone, is an impurity of Iloperidone . Iloperidone primarily targets dopamine D2 receptors , serotonin 5-HT2A receptors , and α1-adrenergic receptors . These receptors play a crucial role in neurotransmission, affecting mood, cognition, and behavior.

Mode of Action

Iloperidone acts as an antagonist at the dopamine D2 and 5-HT2A receptors . This means it binds to these receptors and blocks their activation, thereby modulating the neurotransmission of dopamine and serotonin.

Biochemical Pathways

The biochemical pathways affected by Desfluoro Iloperidone are likely to be similar to those affected by Iloperidone. By blocking dopamine D2 and serotonin 5-HT2A receptors, it can influence various neural pathways, including those involved in mood regulation and cognitive function .

Pharmacokinetics

Iloperidone is well absorbed and metabolized in the liver via carbonyl reduction, hydroxylation (cyp2d6) and o-demethylation (cyp3a4) to form active metabolites . The time to peak plasma concentration occurs in 2 - 4 hours but elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers .

Result of Action

The antagonism of dopamine d2 and serotonin 5-ht2a receptors by iloperidone can result in changes in neurotransmission, potentially leading to improvements in symptoms of disorders like schizophrenia .

Action Environment

The action, efficacy, and stability of Desfluoro Iloperidone can be influenced by various environmental factors. These may include the individual’s genetic makeup, such as the presence of polymorphisms in the CYP2D6 gene that can affect drug metabolism . Other factors, such as diet, concurrent medications, and overall health status, can also impact the drug’s action.

Preparation Methods

The synthesis of Desfluoro Iloperidone (Impurity) involves multiple steps, typically starting with the preparation of the benzoxazole ring. One common method involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.

Chemical Reactions Analysis

Desfluoro Iloperidone (Impurity) undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Desfluoro Iloperidone (Impurity) can be compared with other benzoxazole derivatives, such as:

These compounds highlight the unique properties and applications of Desfluoro Iloperidone (Impurity) in medicinal chemistry.

Properties

IUPAC Name

1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLSZDJAXFXJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (4.8 g, 20 mmol), K2CO3 (5.2 g, 40 mmol), 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (5.3 g, 22 mmol), a few crystals of KI and dimethylformamide (60 ml) was stirred at 90 C for 16 hours. The reaction was poured into water and the aqueous mixture was extracted with ethyl acetate. The extract was washed (water), dried (MgSO4) and concentrated to afford a brown oil. The oil was chromatographed on a Waters Prep 500 utilizing silica gel columns and ethyl acetate-diethylamine (2%), as eluent. Concentration of the appropriate fractions afforded 3.9 g of product as an off-white solid. Recrystallization from absolute ethyl alcohol afforded 2.6 g (33%) of 1-[4-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, m.p.=102-104° C., as colorless needles.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3-(4-piperidinyl)-1,2-benzisothiazole (3.0 g, 13.7 mmol), potassium carbonate (2.3 g, 16.5 mmol), 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (4.0 g, 16.5 mmol), potassium iodide (200 mg) and acetonitrile (100 ml) was stirred at reflux under N2 for 24 hours. The cooled reaction was filtered and the cake was washed well with acetonitrile. The filtrate was concentrated to an oily residue, which was partitioned between water and ethyl acetate. The ethyl acetate extract was washed well with water, dried with MgSO4 and concentrated to yield 6.1 g of a beige oil which solidified upon standing. The product was triturated with diethyl ether and filtered to give 4.2 g of a beige solid. The compound was recrystallized from ethyl alcohol to afford 3.5 g, and another recrystallization from ethyl alcohol (utilizing decolonizing carbon) provided 2.4 g (41%) of 1-[4-[3-[4-(1,2-benzisothiazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, m.p. 93-95° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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